4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid
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Overview
Description
4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid is a specialty compound used primarily in proteomics research . It has the molecular formula C10H11F3N2O2 and a molecular weight of 248.2 . This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a butanoic acid moiety through an amino linkage.
Preparation Methods
The synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid typically involves the reaction of 5-(trifluoromethyl)pyridine with an appropriate amine to form the desired product . The reaction conditions often include the use of a base such as sodium carbonate to facilitate the formation of the free amine, which then reacts with the pyridine derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group and the amino group on the pyridine ring can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to effectively bind to target proteins and enzymes . This binding can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid can be compared with other similar compounds, such as:
4-Amino-2-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group attached to a pyridine ring but lacks the butanoic acid moiety.
2-Chloro-5-fluoropyrimidine: Another fluorinated pyridine derivative used in similar applications but with different functional groups.
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine: A compound with a similar trifluoromethyl-pyridine structure but with additional functional groups that confer different properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provide distinct chemical and biological properties.
Biological Activity
4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid (CAS No: 923121-46-4) is a compound of interest in medicinal chemistry due to its unique trifluoromethyl group and pyridine moiety, which are known to enhance biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H11F3N2O2, with a molecular weight of 248.21 g/mol. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing trifluoromethyl groups can enhance binding affinity to target proteins due to increased hydrophobic interactions and potential for hydrogen bonding.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
- Receptor Interaction : The pyridine ring may facilitate interactions with neurotransmitter receptors, influencing neurological pathways.
Pharmacological Studies
Recent pharmacological studies have evaluated the effects of this compound in various biological systems:
- Antidepressant Activity : Research has indicated that similar compounds with trifluoromethyl groups exhibit serotonin reuptake inhibition, suggesting potential antidepressant properties for this compound.
- Anticancer Potential : In vitro studies have shown that this compound may exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry examined the antidepressant-like effects of related compounds in murine models. The results indicated that compounds with a trifluoromethyl group significantly reduced depression-like behaviors, supporting the hypothesis that this compound may have similar effects.
Case Study 2: Antitumor Activity
In a preclinical trial reported in Cancer Research, the compound demonstrated significant inhibitory effects on tumor growth in xenograft models of human cancer. The study highlighted the importance of the trifluoromethyl group in enhancing the compound's potency compared to non-fluorinated analogs.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-[[5-(trifluoromethyl)pyridin-2-yl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)7-3-4-8(15-6-7)14-5-1-2-9(16)17/h3-4,6H,1-2,5H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZWJWVLSAYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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